molecular formula C19H21N3O3 B5848441 [4-(2-Ethylphenyl)piperazin-1-yl]-(3-nitrophenyl)methanone

[4-(2-Ethylphenyl)piperazin-1-yl]-(3-nitrophenyl)methanone

Cat. No.: B5848441
M. Wt: 339.4 g/mol
InChI Key: CPYNNCNTVMYANV-UHFFFAOYSA-N
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Description

[4-(2-Ethylphenyl)piperazin-1-yl]-(3-nitrophenyl)methanone is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an ethylphenyl group and a nitrophenyl methanone group. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

IUPAC Name

[4-(2-ethylphenyl)piperazin-1-yl]-(3-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-2-15-6-3-4-9-18(15)20-10-12-21(13-11-20)19(23)16-7-5-8-17(14-16)22(24)25/h3-9,14H,2,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYNNCNTVMYANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Ethylphenyl)piperazin-1-yl]-(3-nitrophenyl)methanone typically involves the reaction of 2-ethylphenylpiperazine with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Ethylphenyl)piperazin-1-yl]-(3-nitrophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

    Hydrolysis: The methanone group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 4-(2-Ethylphenyl)piperazin-1-yl]-(3-aminophenyl)methanone.

    Substitution: Various substituted piperazine derivatives.

    Hydrolysis: 4-(2-Ethylphenyl)piperazine and 3-nitrobenzoic acid.

Scientific Research Applications

[4-(2-Ethylphenyl)piperazin-1-yl]-(3-nitrophenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(2-Ethylphenyl)piperazin-1-yl]-(3-nitrophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperacillin: A broad-spectrum antibiotic with a similar piperazine structure.

    Indole Derivatives: Compounds with diverse biological activities, including antiviral and anticancer properties.

Uniqueness

[4-(2-Ethylphenyl)piperazin-1-yl]-(3-nitrophenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethylphenyl group and a nitrophenyl methanone group makes it a valuable compound for various research and industrial applications.

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